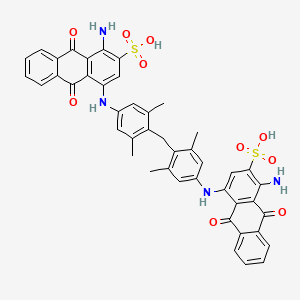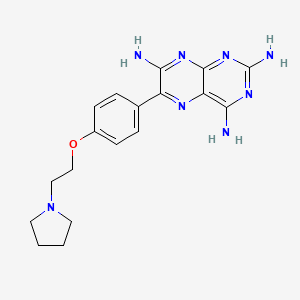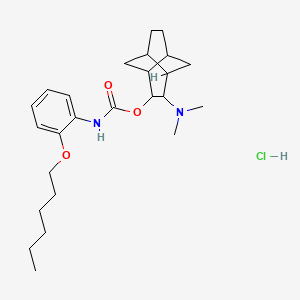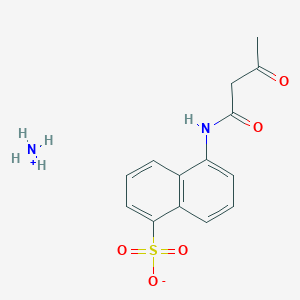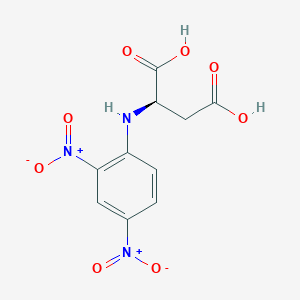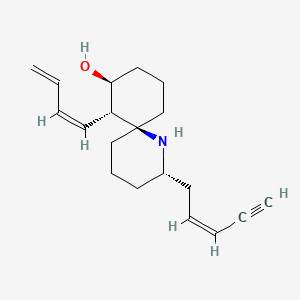
Ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate is a chemical compound with the molecular formula C12-H20-N-O3-S2 and a molecular weight of 290.45 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate involves multiple steps. One of the methods includes the preparation of 2-(1-cyclohexenyl)ethylamine through an integrated flow platform with in-line separation and without any intermediate purification . The overall yield of this multi-step flow method can reach up to 56% in a total residence time of 44.5 minutes, corresponding to a throughput of 32 mmol/h .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the continuous flow synthesis method mentioned above can be adapted for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal catalysts, and various solvents. For example, the reduction of nitriles using hydrogen and a metal catalyst can produce primary amines .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the reduction of nitriles can yield primary amines, which can further react to form secondary and tertiary amines .
Aplicaciones Científicas De Investigación
Ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which participate in various chemical reactions, leading to the formation of biologically active products .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-N-(2-nitrophenyl)acetamide
- 2-Amino-N-(2-nitrophenyl)thiophene-3-carboxamide
Uniqueness
Ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to serve as an intermediate in the synthesis of pharmacologically active compounds sets it apart from other similar compounds .
Propiedades
Número CAS |
102489-81-6 |
|---|---|
Fórmula molecular |
C12H25NO4S2 |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
2-[4-(cyclohexen-1-yl)butylamino]ethanethiol;sulfuric acid |
InChI |
InChI=1S/C12H23NS.H2O4S/c14-11-10-13-9-5-4-8-12-6-2-1-3-7-12;1-5(2,3)4/h6,13-14H,1-5,7-11H2;(H2,1,2,3,4) |
Clave InChI |
WJKJBXORVORDIU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)CCCCNCCS.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



